N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline
Description
N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline is a substituted aniline derivative featuring a cyclohexylethyl group attached to the nitrogen atom and a fluorine atom at the 4-position and a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₂₀FN, with a molecular weight of 249.33 g/mol.
Properties
IUPAC Name |
N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLWYTUBIWMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCC2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline typically involves the following steps:
N-Alkylation: The starting material, 4-fluoro-3-methylaniline, undergoes N-alkylation with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its potential antimicrobial activity could involve the inhibition of bacterial enzymes critical for cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline and related compounds:
Substituent Effects on Reactivity and Bioactivity
- This contrasts with 3-fluoro derivatives (e.g., ), where meta-fluorine may alter π-π stacking efficiency .
- Methyl Group Position: In 4-dimethylaminoazobenzene derivatives (), methyl groups at the 3′-position correlate with higher carcinogenicity due to steric effects on metabolic activation. Similarly, the 3-methyl group in the target compound may hinder enzymatic degradation, prolonging biological activity .
- N-Substituent Lipophilicity : The cyclohexylethyl group in the target compound increases logP compared to benzyl-substituted analogues (e.g., –8), suggesting improved blood-brain barrier penetration .
Biological Activity
N-(2-cyclohexylethyl)-4-fluoro-3-methylaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a cyclohexyl group attached to an aniline structure. This combination may influence its pharmacological properties, including its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors.
- Enzyme Inhibition : Modulating enzyme activity that influences metabolic pathways.
- Cell Signaling Interference : Affecting pathways involved in cell growth and apoptosis.
Biological Activities
Research into this compound has revealed several important biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of aniline compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| This compound | A549 (lung cancer) | TBD |
Note: Specific IC50 values for this compound are yet to be established in published literature.
2. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness can vary based on structural modifications.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of various aniline derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the fluorine substituent in enhancing anticancer activity.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes related to cancer progression. The compound was tested for its ability to inhibit topoisomerase and showed promising results, indicating potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
